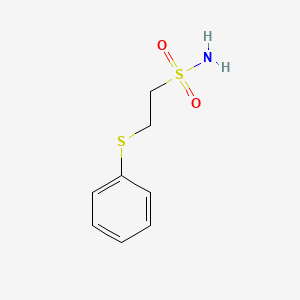

2-(Phenylsulfanyl)ethane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

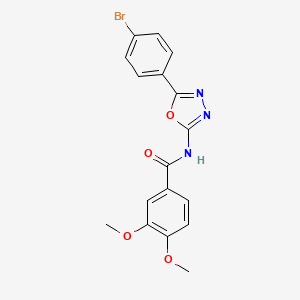

2-(Phenylsulfanyl)ethane-1-sulfonamide is a chemical compound with the molecular formula C8H11NO2S2 and a molecular weight of 217.31 . Its IUPAC name is 2-(phenylsulfanyl)ethanesulfonamide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11NO2S2/c9-13(10,11)7-6-12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,9,10,11) .Physical And Chemical Properties Analysis

The melting point of this compound is 109-110°C .Aplicaciones Científicas De Investigación

Photochemical Applications

Sequential Picosecond Isomerizations in Ruthenium Sulfoxide Complexes : The compound 1,2-bis(phenylsulfinyl)ethane, related to 2-(Phenylsulfanyl)ethane-1-sulfonamide, shows distinct photochemical behavior. When part of a ruthenium complex, it exhibits three accessible isomers upon irradiation. This property is investigated using pump-repump-probe spectroscopy, providing insights into rapid isomerization processes relevant for understanding light-induced molecular dynamics (King et al., 2013).

Synthetic Chemistry

Base-Mediated Synthesis of Sulfones : Demonstrates a base-mediated reaction involving 1,2-bis(phenylsulfonyl)ethane for synthesizing 1-aryl-4-(phenylsulfonyl)butan-1-ones. This method marks the first example of preparing sulfones using 1,2-bis(phenylsulfonyl)ethane, showcasing a novel approach in the synthesis of complex organic molecules (Xie et al., 2013).

Glycosylation Methodology

Stereoselective Glycosylations : The (1S)-phenyl-2-(phenylsulfanyl)ethyl moiety, closely related to the target compound, is utilized in the development of a general approach for the stereoselective introduction of glycosidic linkages. This method enables the formation of quasi-stable anomeric sulfonium ions, leading to the selective synthesis of alpha-glycosides, a significant advancement in oligosaccharide assembly (Kim et al., 2005).

Material Science

Sulfophenylation of Polysulfones for Fuel Cell Membranes : A novel method to modify polysulfones by attaching sulfonated phenyl groups, enhancing their utility in proton-exchange-membrane fuel cells. This sulfophenylation process contributes to the development of high-performance materials for clean energy technologies (Lafitte et al., 2002).

Mecanismo De Acción

are a group of synthetic antimicrobial drugs that are used for the treatment of bacterial infections . They exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Propiedades

IUPAC Name |

2-phenylsulfanylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S2/c9-13(10,11)7-6-12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDEIIVCUDPIVHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}propanenitrile](/img/structure/B2696894.png)

![ethyl 4-{[3-methyl-2,6-dioxo-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2696897.png)

![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-chloroacetamide](/img/structure/B2696901.png)

![4-hydroxy-7-methyl-9-(thiophen-2-yl)thieno[2,3-b:4,5-b']dipyridin-2(1H)-one](/img/structure/B2696908.png)

![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethyl-N-(m-tolyl)acetamide](/img/structure/B2696909.png)

![2-[[Amino(anilino)methylidene]amino]acetic acid;hydrochloride](/img/structure/B2696910.png)

![3-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2696911.png)